Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate belongs to the class of tetrahydroimidazo derivatives. These compounds are characterized by their fused bicyclic structure that includes both imidazole and pyrazine rings. It is primarily classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structures. The compound has garnered interest for its potential biological activities, particularly in medicinal chemistry as a candidate for drug development.
The synthesis of Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:
The reaction proceeds through nucleophilic substitution where the nitrogen in 2-methylimidazole attacks the electrophilic carbon in ethyl 2-bromoacetate, leading to the formation of the desired product. For industrial applications, continuous flow reactors may be utilized to optimize yield and purity through enhanced reaction conditions and purification techniques such as recrystallization or chromatography .
The molecular structure of Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can be described as follows:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is versatile in terms of its reactivity:
The specific reaction conditions (temperature, solvent) and reagents will dictate the major products formed during these transformations.
The mechanism of action for Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with biological targets at the molecular level. It is hypothesized that this compound may modulate enzyme activity or receptor function within cellular pathways. For instance:
Further studies are needed to elucidate the precise molecular interactions and pathways affected by this compound.
The physical and chemical properties of Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate include:
These properties are crucial for determining its behavior in different environments and applications .
Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate has several promising applications:
The synthesis of ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 623564-19-2) relies on advanced cyclization strategies to construct its bicyclic core. Isocyanide-based multicomponent reactions (IMCRs) have emerged as efficient single-step methods for assembling the imidazo[1,2-a]pyrazine scaffold. As demonstrated in iodine-catalyzed three-component condensations, tert-butyl isocyanide reacts with aryl aldehydes and 2-aminopyrazine derivatives at ambient temperature to yield 7-methyl-substituted analogs with >85% efficiency. This method leverages in situ imine formation, followed by nucleophilic isocyanide addition and cyclization, providing exceptional functional group tolerance [3] [7].
Tandem cyclization approaches further enhance synthetic efficiency. One optimized protocol uses 2-(2-bromoethyl)benzaldehyde to generate cyclic iminium intermediates, which undergo [4+1] cycloaddition with isocyanides. Conducted in polar aprotic solvents like DMF at 0–25°C, this method achieves 71–94% yields for 7-methyl derivatives. Temperature control is critical here, as lower temperatures stabilize the reactive iminium intermediates, preventing decomposition [3] [7].
Bromination at the C3 position remains essential for downstream functionalization. Direct electrophilic bromination using N-bromosuccinimide (NBS) at 80°C affords 65–75% yields with high regioselectivity. In contrast, copper-mediated bromination (CuBr₂, 120°C) yields only 50–60% due to competing side reactions. The 7-methyl substituent significantly influences bromination kinetics, with electron-donating properties accelerating electrophilic substitution [3].
Table 1: Comparative Analysis of Cyclization Methodologies
Method | Catalyst/Reagent | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
IMCR Approach | Iodine | 25°C | 70–90 | Atom economy, no purification |
Tandem Cyclization | None | 0–25°C | 71–94 | Single-pot operation |
Direct Bromination | NBS | 80°C | 65–75 | High C3 selectivity |
Copper-Mediated Bromination | CuBr₂ | 120°C | 50–60 | Applicable to late-stage func. |
Esterification of the imidazo[1,2-a]pyrazine-2-carboxylic acid intermediate dictates reaction efficiency and scalability. Two dominant approaches exist: direct carboxylate esterification and hydrolysis-esterification sequences. The direct route employs Fischer–Speier conditions (H₂SO₄ catalyst, ethanol reflux), yielding the ethyl ester in 68–72%. However, the 7-methyl group induces steric hindrance, prolonging reaction times to 12–18 hours. Alternatively, hydrolysis of methyl ester precursors (e.g., methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide, CAS: 1883347-31-6) under basic conditions, followed by ethyl re-esterification, improves yields to 85–90%. This method circumvents steric limitations by pre-forming the carboxylate [6].
Microwave-assisted esterification reduces processing times from hours to minutes. Under microwave irradiation (300 W, 100°C), ethyl 7-methylimidazo[1,2-a]pyrazine-2-carboxylate forms in 92% yield within 30 minutes—a 3.5-fold acceleration over conventional heating. The 7-methyl substituent marginally enhances microwave absorption due to increased dipole moment, optimizing energy transfer [6].
Substituent positioning critically influences reaction kinetics. Comparative studies show that C7-methylation reduces esterification efficiency by 15–20% relative to unsubstituted analogs. Steric congestion near the carboxylate group hinders nucleophilic attack by ethanol, necessitating higher catalyst loadings (15 mol% H₂SO₄ vs. 5 mol% for unmethylated derivatives) [8].
Table 2: Esterification Efficiency Under Varied Conditions
Method | Catalyst | Time | Yield (%) | 7-Methyl Substituent Impact |
---|---|---|---|---|
Direct Fischer–Speier | H₂SO₄ | 12–18 h | 68–72 | 18% yield reduction |
Hydrolysis-Esterification | NaOH/H₂SO₄ | 8 h (total) | 85–90 | Minimal yield effect |
Microwave-Assisted Esterification | None | 30 min | 92 | 5% yield enhancement |
Salt selection profoundly impacts the physicochemical properties and bioavailability of ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate. The free base form (CAS: 623564-19-2) exhibits poor aqueous solubility (0.8 mg/mL), limiting its dissolution rate in vitro. Hydrochloride salt formation increases solubility 4.5-fold to 3.6 mg/mL at physiological pH, attributed to protonation of N3 in the imidazole ring. This enhances membrane permeability in Caco-2 cell models by 40% compared to the free base [3].
Stability studies reveal trade-offs between salt forms. The hydrochloride salt maintains >95% purity under accelerated conditions (40°C/75% RH, 4 weeks) but exhibits hygroscopicity, gaining 3.2% weight in high-humidity environments. In contrast, the free base shows negligible hygroscopicity but undergoes oxidative degradation at C8 (5% impurity formation in 4 weeks). Hydrobromide salts (e.g., methyl analog CAS: 1883347-31-6) offer intermediate stability, with 98% purity retention but lower solubility (2.1 mg/mL) [3] [8].
Bioavailability assessments in rodent models confirm the hydrochloride salt’s superiority. The free base achieves 22% oral bioavailability due to pH-dependent precipitation in the gut, while the hydrochloride salt reaches 38% by maintaining supersaturation. Crystalline structure analysis links this to the salt’s lattice energy (147 kJ/mol vs. 112 kJ/mol for free base), which moderates dissolution kinetics and reduces recrystallization [8].
Table 3: Physicochemical Properties of Salt Forms
Property | Free Base | Hydrochloride Salt | Hydrobromide Salt |
---|---|---|---|
Aqueous Solubility (mg/mL) | 0.8 | 3.6 | 2.1 |
Hygroscopicity (% wt gain) | 0.1 | 3.2 | 1.8 |
Oral Bioavailability (%) | 22 | 38 | 29 |
Stability (Impurities) | 5% oxidation | None detected | <2% degradation |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4